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Abstract

This document provides detailed application notes and protocols for utilizing the MOLM-16
acute myeloid leukemia (AML) cell line to investigate the efficacy and mechanism of action of
AZD1208, a potent pan-Pim kinase inhibitor. MOLM-16 cells, known for their high Pim-1
expression and sensitivity to Pim kinase inhibition, serve as an excellent model system for such
studies.[1][2][3] This guide outlines methodologies for assessing cell viability, apoptosis, and
cell cycle progression, as well as for analyzing key protein and gene expression changes in
response to AZD1208 treatment. The provided protocols are intended to offer a standardized
framework for researchers evaluating the therapeutic potential of AZD1208 and similar
compounds in AML.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. The Pim family of
serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in AML and
other hematologic malignancies, where they play a crucial role in promoting cell proliferation
and survival.[1][2][4][5] This makes Pim kinases attractive therapeutic targets for the treatment
of AML.
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AZD1208 is a potent and selective, orally available pan-Pim kinase inhibitor that has
demonstrated preclinical efficacy in various AML models.[1][2][5][6] The MOLM-16 cell line,
derived from a patient with AML, exhibits high expression of Pim-1 and is particularly sensitive
to AZD1208.[1][3][7] This sensitivity is associated with the constitutive activation of the
JAK/STAT signaling pathway, which drives the expression of Pim kinases.[8] Notably, MOLM-
16 cells harbor a novel ELAVL1-TYK2 fusion gene that leads to the activation of STAT3 and
STATS5, further contributing to the high expression of PIM1 and PIM2 and the resulting
sensitivity to PIM kinase inhibition.[8][9]

In MOLM-16 cells, AZD1208 has been shown to induce cell cycle arrest at the GO/G1 phase
and promote apoptosis.[1][5][6][10] These effects are accompanied by the dose-dependent
reduction in the phosphorylation of downstream targets of Pim kinases, including BAD, 4EBP1,
and p70S6K.[1][5][6] This document provides a comprehensive set of protocols to enable
researchers to effectively use MOLM-16 cells as a model to study the cellular and molecular
effects of AZD1208.

Key Experiments and Methodologies

This section outlines the core experimental procedures to assess the sensitivity of MOLM-16
cells to AZD1208.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:

e Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 1 x 10”4 cells/well in
100 pL of complete culture medium (RPMI-1640 with 20% FBS).[11]

e Compound Treatment: Prepare serial dilutions of AZD1208 in complete culture medium. Add
100 pL of the diluted compound to the respective wells. Include a vehicle control (e.g.,
DMSO) at the same final concentration as in the drug-treated wells.

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO: incubator.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://ashpublications.org/blood/article/123/6/905/32601/AZD1208-a-potent-and-selective-pan-Pim-kinase
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://www.selleckchem.com/products/azd-1208.html
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://aacrjournals.org/cancerres/article/73/8_Supplement/1050/586529/Abstract-1050-Mechanisms-of-action-of-Pim-kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049680/
https://www.tandfonline.com/doi/full/10.3109/10428194.2016.1171861
https://www.tandfonline.com/doi/full/10.3109/10428194.2016.1171861
https://pubmed.ncbi.nlm.nih.gov/27189703/
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://www.selleckchem.com/products/azd-1208.html
https://ashpublications.org/blood/article/118/21/1540/139776/AZD1208-a-Novel-Potent-and-Selective-Pan-PIM
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://www.selleckchem.com/products/azd-1208.html
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.dsmz.de/collection/catalogue/details/culture/ACC-555
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e MTT Addition: Add 20 pL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well.

 Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan
crystals.

» Solubilization: Carefully remove the medium and add 150 pL of MTT solvent (e.g., DMSO or
a solution of 4 mM HCI, 0.1% NP40 in isopropanol) to each well to dissolve the formazan
crystals.[12]

o Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the results to determine the Glso (concentration for 50% of inhibition of cell
proliferation) value for AZD1208.

Data Presentation:

AZD1208 Mean Absorbance

. Standard Deviation % Cell Viability
Concentration (uM) (570 nm)

0 (Vehicle) 1.25 0.08 100
0.01 1.15 0.07 92
0.1 0.88 0.05 70.4
1 0.45 0.03 36
10 0.12 0.02 9.6

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,
and necrotic cells.

Protocol:
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o Cell Treatment: Seed MOLM-16 cells in a 6-well plate and treat with various concentrations
of AZD1208 (e.g., 0.1 uM, 1 uM, 10 uM) and a vehicle control for 48 hours.

o Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes
and wash the cell pellet twice with cold PBS.[13]

o Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and
Propidium lodide (PI) according to the manufacturer's instructions.[14][15]

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

o Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell
populations based on FITC and PI fluorescence.

Data Presentation:

. % Late
. % Early Apoptotic . .
% Viable Cells . Apoptotic/Necrotic
Treatment . Cells (Annexin .
(Annexin V-/PI-) Cells (Annexin
V+IPI-)
V+IPI+)
Vehicle 95.2 2.5 2.3
AZD1208 (0.1 uM) 85.1 8.9 6.0
AZD1208 (1 pM) 45.7 35.2 19.1
AZD1208 (10 puM) 10.3 55.8 33.9

Cell Cycle Analysis (Propidium lodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different
phases of the cell cycle via flow cytometry.[16]

Protocol:

e Cell Treatment: Treat MOLM-16 cells with AZD1208 as described for the apoptosis assay.
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Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol
while vortexing gently and incubate for at least 2 hours at -20°C.[17][18]

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend
the cell pellet in a staining solution containing Propidium lodide (PI) and RNase A.[18]

Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[16]

Data Presentation:

% GO0/G1

Treatment % Sub-G1 % S Phase % G2/M Phase
Phase

Vehicle 3.1 55.4 30.2 11.3

AZD1208 (1 uM) 15.8 80.1 2.5 1.6

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of key

proteins in the Pim signaling pathway.

Protocol:

Protein Extraction: Treat MOLM-16 cells with AZD1208 for the desired time points. Lyse the
cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 pg) on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST
for 1 hour at room temperature. Incubate the membrane with primary antibodies against
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target proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K, cleaved caspase-3, and (3-actin
as a loading control) overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein
bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

. . Fold Change
Target Protein Vehicle Control AZD1208 (1 pM) .
(AZD1208/Vehicle)
p-4EBP1 (Ser65) 1.00 0.25 0.25
Total 4EBP1 1.00 0.98 0.98
Cleaved Caspase-3 1.00 4.50 4.50
B-actin 1.00 1.00 1.00

Quantitative Real-Time PCR (qPCR)

gPCR is used to measure changes in the mRNA expression of genes regulated by the Pim
signaling pathway.

Protocol:

* RNA Extraction and cDNA Synthesis: Treat MOLM-16 cells with AZD1208. Extract total RNA
using a suitable kit and synthesize cDNA using a reverse transcription Kit.

» (PCR Reaction: Set up the qPCR reaction using a SYBR Green or TagMan-based assay
with primers specific for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g.,
GAPDH or ACTB) for normalization.

» Data Analysis: Analyze the gPCR data using the AACt method to determine the relative fold
change in gene expression.

Data Presentation:
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Vehicle Control
Target Gene (Relative
Expression)

AZD1208 (1 pM)

(Relative Fold Change

. (AZD1208/Vehicle)
Expression)

MYC 1.00 0.45 0.45

CCND1 1.00 0.62 0.62

GAPDH 1.00 1.00 1.00
Visualizations

Signaling Pathway
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Caption: AZD1208 inhibits Pim-1 kinase, leading to cell cycle arrest and apoptosis.
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Experimental Workflow
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Caption: Workflow for assessing AZD1208 sensitivity in MOLM-16 cells.

Conclusion

The MOLM-16 cell line provides a robust and clinically relevant in vitro model for studying the
effects of the pan-Pim kinase inhibitor, AZD1208. The protocols detailed in this document offer
a standardized approach to evaluate the compound's impact on cell viability, apoptosis, and
cell cycle progression, as well as to dissect the underlying molecular mechanisms. By
employing these methods, researchers can gain valuable insights into the therapeutic potential
of AZD1208 and aid in the development of novel targeted therapies for AML.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612199#using-molm-16-cells-to-study-azd1208-
sensitivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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